Benzoyl chloride, 4-(ethylthio)-2-(trifluoromethyl)-
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Overview
Description
Benzoyl chloride, 4-(ethylthio)-2-(trifluoromethyl)- is a specialized organic compound characterized by the presence of an ethylthio group and a trifluoromethyl group attached to a benzoyl chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzoyl chloride derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol (C2H5SH) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzoyl chloride derivatives. The process typically includes steps such as halogenation, nucleophilic substitution, and radical reactions, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 4-(ethylthio)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Amides, esters, thioesters
Scientific Research Applications
Benzoyl chloride, 4-(ethylthio)-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 4-(ethylthio)-2-(trifluoromethyl)- involves its reactive functional groups, which can interact with various molecular targets. The benzoyl chloride moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Lacks the ethylthio group, making it less versatile in certain synthetic applications.
4-(Methylthio)-2-(trifluoromethyl)benzoyl chloride: Similar structure but with a methylthio group instead of an ethylthio group, which may affect its reactivity and applications.
Uniqueness
Benzoyl chloride, 4-(ethylthio)-2-(trifluoromethyl)- is unique due to the combination of the ethylthio and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and pharmaceutical research.
Properties
CAS No. |
143659-75-0 |
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Molecular Formula |
C10H8ClF3OS |
Molecular Weight |
268.68 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-16-6-3-4-7(9(11)15)8(5-6)10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
SMELSMXGKSCRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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